Mass Shift of +8 Da vs. +3 Da: Baseline Resolution and Isotopic Cross-Talk Mitigation
Imatinib-d8 (octa-deuterated) provides a +8 Da mass shift relative to the unlabeled analyte, whereas the alternative internal standard Imatinib-d3 provides only a +3 Da shift. The larger mass difference of Imatinib-d8 ensures complete baseline separation from the analyte's natural isotopic envelope, reducing the risk of 'cross-talk' or isotopic interference that can occur with a smaller mass shift, especially at high analyte concentrations .
| Evidence Dimension | Mass Shift (Da) from Unlabeled Imatinib (C29H31N7O, MW: 493.6 g/mol) |
|---|---|
| Target Compound Data | +8 Da (C29H23D8N7O, MW: 501.7 g/mol) |
| Comparator Or Baseline | +3 Da (Imatinib-d3, C29H28D3N7O, MW: ~496.6 g/mol) |
| Quantified Difference | Imatinib-d8 provides a +5 Da greater mass shift than Imatinib-d3. |
| Conditions | Electrospray Ionization (ESI) Triple Quadrupole Mass Spectrometry in Selected Reaction Monitoring (SRM) mode. |
Why This Matters
A larger mass shift (≥ +4 Da) is a key procurement criterion to minimize isotopic interference and ensure robust, regulatory-compliant assay validation.
